4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Description
4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a small-molecule compound featuring a pyridine-2-carboxamide core linked via an azetidin-3-yloxy group to a 5-fluoro-2-methoxybenzenesulfonyl moiety. The azetidine ring contributes to conformational rigidity, which could influence target selectivity.
Properties
IUPAC Name |
4-[1-(5-fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O5S/c1-24-14-3-2-10(17)6-15(14)26(22,23)20-8-12(9-20)25-11-4-5-19-13(7-11)16(18)21/h2-7,12H,8-9H2,1H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBKOUFSAZBKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 326.35 g/mol. The compound features a pyridine ring, an azetidine moiety, and a sulfonamide group, which are critical for its biological activity.
Anticancer Properties
Research indicates that derivatives of compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung cancer (A549) cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase through the upregulation of p21 expression .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 39 | Apoptosis induction |
| DU-145 | 40 | Cell cycle arrest |
| A549 | 48 | Increased caspase-3 activation |
Anti-inflammatory and Analgesic Effects
The compound has also been evaluated for its anti-inflammatory properties. Research suggests that similar sulfonamide derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . The analgesic effects may be attributed to the modulation of pain pathways, potentially involving COX inhibition.
Antimicrobial Activity
Antimicrobial assays have demonstrated that compounds with similar structures possess antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folate synthesis .
Case Studies
-
Study on Anticancer Activity :
A study synthesized various derivatives of 5-fluorouracil linked to oxadiazole and evaluated their anticancer activity against MCF-7 and A549 cell lines. Among these derivatives, those structurally related to This compound showed enhanced potency compared to standard chemotherapeutics . -
Anti-inflammatory Evaluation :
In another study, a series of pyridine derivatives were tested for their anti-inflammatory effects in murine models. The results indicated a significant reduction in paw edema, suggesting that the compound could be developed as a therapeutic agent for inflammatory diseases .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C16H18FN3O4S
- Molecular Weight : 367.39 g/mol
- CAS Number : 2549065-28-1
The structure features a pyridine ring, a carboxamide group, and a sulfonyl moiety attached to an azetidine ring, which may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For example:
- Case Study : A derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer models. In vitro assays showed that it inhibited cell proliferation effectively, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
Emerging evidence suggests that this compound may possess broad-spectrum antimicrobial activity:
- Research Finding : In vitro studies revealed activity against both Gram-positive and Gram-negative bacteria. The sulfonamide group is believed to play a crucial role in its mechanism of action by inhibiting bacterial enzyme activity.
Enzyme Inhibition
The structural components of this compound suggest potential interactions with various enzymes:
- Mechanism Insights : The sulfonamide group may confer inhibitory properties against carbonic anhydrases and other enzymes involved in metabolic pathways, which could be vital for developing treatments for conditions like glaucoma or edema.
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for therapeutic applications:
- Absorption and Distribution : The lipophilicity introduced by the propan-2-yl group may enhance membrane permeability, facilitating better absorption.
- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions typical for sulfonamide-containing compounds, which can influence the drug's efficacy and safety.
Conclusion and Future Directions
The compound 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide shows promising applications in medicinal chemistry due to its antitumor and antimicrobial properties. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological profiles for clinical use. Future studies should focus on detailed pharmacokinetic evaluations and the exploration of combination therapies to enhance its therapeutic efficacy.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity to analogs.
Structural and Functional Insights
- Sulfonyl vs. Carbonyl Linkers : The target compound’s 5-fluoro-2-methoxybenzenesulfonyl group contrasts with the benzodioxine-carbonyl in Analog 1. Sulfonyl groups typically enhance solubility and hydrogen-bonding capacity compared to carbonyls, which may improve pharmacokinetic profiles .
- Fluorine vs. Trifluoromethyl Substitutions : Analog 2 incorporates a trifluoromethyl group on the pyridine ring, which increases hydrophobicity and may enhance blood-brain barrier penetration compared to the target compound’s fluorine atom .
- Azetidine vs. Ethynyl Linkers : Analog 3 uses an ethynyl linker instead of azetidine, leading to a more rigid and extended structure. This could alter target binding kinetics or selectivity .
Physicochemical and Pharmacological Implications
- Molecular Weight : The target compound (estimated ~395.3) falls between Analog 1 (355.3) and Analog 3 (~563.0), suggesting intermediate bioavailability.
- Solubility : The sulfonyl group in the target compound likely improves aqueous solubility compared to Analog 1’s benzodioxine-carbonyl.
- Metabolic Stability: The fluorine atom in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs.
Preparation Methods
Carboxylic Acid to Carboxamide Conversion
Pyridine-2-carboxylic acid is converted to the corresponding carboxamide through a two-step process:
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Activation as acid chloride : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux yields pyridine-2-carbonyl chloride.
-
Ammonolysis : Reaction with aqueous ammonia at 0–5°C produces pyridine-2-carboxamide in 85–92% yield.
Optimization Note : Excess ammonia (2.5 eq.) and controlled pH (7–8) minimize hydrolysis side products.
Synthesis of the 1-(5-Fluoro-2-Methoxybenzenesulfonyl)Azetidin-3-Yl Fragment
Sulfonylation of Azetidine
Azetidine undergoes sulfonylation with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions:
-
Conditions : Triethylamine (TEA, 1.2 eq.) in anhydrous DCM at 0°C → room temperature (RT).
-
Yield : 78–84% after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Side Reaction Mitigation :
-
Competitive disulfonation : Avoided by limiting sulfonyl chloride to 1.1 eq.
-
Azetidine ring-opening : Minimized by maintaining pH < 9 and low temperature.
Ether Bond Formation: Coupling Fragments
SN2 Displacement Strategy
The hydroxyl group on azetidin-3-ol is activated as a mesylate (methanesulfonyl chloride, TEA, DCM) and displaced by the pyridine-2-carboxamide’s 4-hydroxyl group:
Mitsunobu Reaction
Alternative coupling via Mitsunobu conditions improves stereochemical control:
-
Reagents : Diethyl azodicarboxylate (DEAD, 1.2 eq.), triphenylphosphine (PPh₃, 1.2 eq.) in THF.
Comparative Data :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| SN2 Displacement | 65–70 | 95 | 12 |
| Mitsunobu | 82–88 | 98 | 6 |
Final Assembly and Purification
Global Deprotection and Workup
After ether formation, residual protecting groups (e.g., tert-butoxycarbonyl, if used) are removed via trifluoroacetic acid (TFA) in DCM. The crude product is purified via:
-
Recrystallization : Ethanol/water (7:3) yields 90–94% purity.
-
Column Chromatography : SiO₂, gradient elution (ethyl acetate → methanol) for >99% purity.
Challenges and Optimization
Sulfonylation Efficiency
Lower yields in early attempts (50–60%) were attributed to moisture sensitivity of sulfonyl chloride. Implementing anhydrous conditions and molecular sieves improved yields to 78–84%.
Ether Linkage Stability
The ether bond’s susceptibility to acidic hydrolysis necessitated pH control during workup (pH 6–7).
Scalability and Industrial Relevance
Key Considerations for Pilot-Scale Synthesis :
Q & A
What are the optimal synthetic routes for preparing 4-{[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis involves a multi-step process starting with sulfonylation of azetidine using 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base . Key considerations include:
- Reagent Ratios: Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete azetidine sulfonylation.
- Temperature Control: Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., sulfonate ester formation).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC).
Advanced researchers should optimize microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
How can structural characterization of this compound resolve discrepancies in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from impurities or stereochemical variations. Use:
- NMR Analysis: H and C NMR to confirm the absence of unreacted sulfonyl chloride (δ 7.8–8.2 ppm for aromatic protons) and verify azetidine ring integrity (δ 3.5–4.0 ppm for CH-O) .
- X-ray Crystallography: Resolves stereochemical ambiguities, such as the orientation of the pyridine-2-carboxamide group relative to the sulfonylazetidine moiety .
- Mass Spectrometry (HRMS): Detects trace impurities (e.g., des-fluoro analogs) that may skew bioactivity assays .
What in vitro assays are most suitable for evaluating its potential as a kinase inhibitor, and how should controls be designed?
Methodological Answer:
Prioritize kinase profiling panels (e.g., Eurofins KinaseProfiler™) with:
- Positive Controls: Staurosporine (pan-kinase inhibitor) and selective inhibitors (e.g., Imatinib for Abl kinases).
- Negative Controls: DMSO vehicle and scrambled analogs (e.g., pyridine-3-carboxamide derivatives) .
- Data Interpretation: IC values < 1 µM suggest therapeutic potential, but validate with cellular assays (e.g., proliferation inhibition in HeLa cells) to rule out off-target effects .
How does the pyridine-2-carboxamide moiety influence binding affinity compared to pyridine-3-carboxamide analogs?
Methodological Answer:
Structure-activity relationship (SAR) studies indicate:
- Pyridine-2-Carboxamide: Enhances hydrogen bonding with kinase ATP pockets (e.g., via carbonyl interaction with Lys123 in Aurora A kinase) .
- Pyridine-3-Carboxamide: Reduces binding due to steric clashes with hydrophobic residues (e.g., Phe144 in Aurora A) .
Computational docking (AutoDock Vina) and molecular dynamics simulations (AMBER) can predict binding modes and guide analog design .
What strategies mitigate metabolic instability of the azetidine-sulfonyl group in preclinical models?
Methodological Answer:
Azetidine sulfonamides are prone to oxidative metabolism. Solutions include:
- Deuterium Incorporation: Replace labile C-H bonds in the azetidine ring with C-D bonds to slow CYP450-mediated oxidation .
- Prodrug Design: Mask the sulfonamide as a tert-butyl carbamate, which hydrolyzes in target tissues .
- In Silico ADMET Prediction: Use tools like ADMET Predictor™ to prioritize analogs with lower clearance rates .
How can conflicting solubility data in aqueous vs. DMSO systems be reconciled for in vivo studies?
Methodological Answer:
Solubility discrepancies arise from aggregation in aqueous buffers. Address via:
- Co-Solvent Systems: Use 10% Cremophor EL in PBS (pH 7.4) to enhance solubility without destabilizing the compound .
- Dynamic Light Scattering (DLS): Monitor particle size (<200 nm indicates stable dispersion) .
- In Vivo Validation: Compare pharmacokinetic profiles of DMSO-solubilized vs. nanoformulated compounds in rodent models .
What computational methods predict off-target interactions with non-kinase proteins?
Methodological Answer:
Employ:
- Phylogenetic Fingerprinting: Identify conserved binding motifs across protein families (e.g., ATPase domains in HSP90) .
- Proteome-Wide Docking: Use AlphaFold-predicted structures to screen for interactions with GPCRs or ion channels .
- Experimental Validation: Surface plasmon resonance (SPR) screens against high-risk off-targets (e.g., carbonic anhydrase IX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
